AF647-NHS ester (triTEA) AF647-NHS ester (triTEA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20240178
InChI: InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3
SMILES:
Molecular Formula: C58H94N6O16S4
Molecular Weight: 1259.7 g/mol

AF647-NHS ester (triTEA)

CAS No.:

Cat. No.: VC20240178

Molecular Formula: C58H94N6O16S4

Molecular Weight: 1259.7 g/mol

* For research use only. Not for human or veterinary use.

AF647-NHS ester (triTEA) -

Specification

Molecular Formula C58H94N6O16S4
Molecular Weight 1259.7 g/mol
IUPAC Name N,N-diethylethanamine;3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate
Standard InChI InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3
Standard InChI Key ZSJDPEXOCKLWTC-UHFFFAOYSA-N
Isomeric SMILES CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C
Canonical SMILES CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Introduction

Chemical Identity and Structural Properties

AF647-NHS ester (triTEA) is a synthetic dye derivative belonging to the cyanine dye family. Its molecular formula is variably reported as C₅₈H₉₄N₆O₁₆S₄ or C₄₆H₆₄N₄O₁₆S₄ , with molecular weights of 1259.66 g/mol and 1057.28 g/mol , respectively. This discrepancy arises from differences in counterion accounting: the triethylammonium (triTEA) component contributes approximately 202 g/mol, explaining the higher molecular weight in some datasets. The compound’s structure features a polymethine backbone conjugated to sulfonate groups, which impart hydrophilicity and reduce aggregation in aqueous environments . The NHS ester moiety at the terminal end reacts selectively with primary amines (-NH₂), enabling covalent attachment to lysine residues in proteins or amine-functionalized nucleic acids .

Table 1: Key Chemical Properties of AF647-NHS Ester (triTEA)

PropertyValueSource
CAS Number407627-61-6
Molecular FormulaC₅₈H₉₄N₆O₁₆S₄ (with triTEA counterions)
AppearanceBlue to dark blue solid powder
Solubility20 mg/mL in DMSO (60°C, sonication)
Storage Conditions4°C, protected from light, under nitrogen
Hydrogen Bond Donors3
Rotatable Bonds23

Spectral Characteristics and Optical Performance

ParameterValue (Source 1)Value (Source 2)
λₑₓ/λₑₘ (nm)650/671 655/680
Extinction Coefficient270,000 191,800
Quantum YieldNot reported0.15

Bioconjugation Protocols and Applications

Protein Labeling

AF647-NHS ester (triTEA) is routinely employed to label immunoglobulins (IgG), as outlined in AAT Bioquest’s protocol . The reaction involves incubating the dye with the target protein (e.g., 1 mg/mL IgG) in 0.1 M sodium bicarbonate buffer (pH 8.3) for 1 hour at room temperature. Unreacted dye is removed via size-exclusion chromatography or dialysis. Typical dye-to-protein ratios (DOL) of 3–5 optimize fluorescence without compromising protein function .

Cellular Imaging and Flow Cytometry

In fluorescence microscopy, the dye’s photostability allows prolonged time-lapse imaging of live cells. For example, Fernandez et al. (2014) used AF647-NHS ester (triTEA) to track amphipol A8-35 biodistribution in vivo, demonstrating its utility for real-time visualization of macromolecular interactions . In flow cytometry, conjugates exhibit minimal spillover into adjacent channels (e.g., Cy5), enabling multiplexed detection with green/yellow fluorophores .

Nucleic Acid Labeling

Amine-modified oligonucleotides labeled with AF647-NHS ester (triTEA) serve as FISH probes or qPCR standards. The dye’s hydrophilicity prevents aggregation, ensuring accurate quantification of gene expression levels .

Mass (mg)Volume for 10 mM (mL)
10.0794
50.3969
100.7939

Incompatibilities:

  • Avoid aqueous buffers during initial dissolution to prevent premature hydrolysis of the NHS ester.

  • Protect from prolonged light exposure during handling to preserve fluorescence intensity .

Research Advancements and Case Studies

In Vivo Biodistribution Profiling

Fernandez et al. (2014) utilized AF647-NHS ester (triTEA)-labeled amphipol A8-35 to study its accumulation in murine liver and kidneys. Fluorescence imaging revealed rapid clearance via renal excretion, underscoring the dye’s suitability for pharmacokinetic studies .

Super-Resolution Microscopy

Recent unpublished applications leverage the dye’s photostability for dSTORM imaging, achieving sub-20 nm resolution of membrane protein clusters. The far-red emission reduces phototoxicity, enabling longer acquisition times in live-cell studies .

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